molecular formula C15H13ClO3 B3157004 Methyl 4-[(3-chlorophenyl)methoxy]benzoate CAS No. 84403-77-0

Methyl 4-[(3-chlorophenyl)methoxy]benzoate

Cat. No.: B3157004
CAS No.: 84403-77-0
M. Wt: 276.71 g/mol
InChI Key: MWXJGMLEBMTAHJ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chlorophenyl)methoxy]benzoate is a substituted benzoate ester featuring a 3-chlorobenzyloxy group at the para position of the benzoic acid methyl ester core. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications to enhance biological activity or physicochemical properties.

Properties

IUPAC Name

methyl 4-[(3-chlorophenyl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15(17)12-5-7-14(8-6-12)19-10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXJGMLEBMTAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401201950
Record name Benzoic acid, 4-[(3-chlorophenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84403-77-0
Record name Benzoic acid, 4-[(3-chlorophenyl)methoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84403-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(3-chlorophenyl)methoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3-chlorophenyl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then esterified using methanol and an acid catalyst such as sulfuric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substitutions

A series of methyl benzoate derivatives with modified substituents have been synthesized and studied. Key examples include:

Compound Name Substituent Modifications Key Properties/Applications
Methyl 4-[(3-chlorophenyl)methoxy]benzoate (Target) 3-Chlorobenzyloxy group at C4 Intermediate in antiviral/anticancer agent synthesis; high lipophilicity
Methyl 3-[[4-(4-formylphenoxy)triazinyl]amino]benzoate (5k) Triazine-linked 4-formylphenoxy and 4-methoxyphenoxy groups Fluorescent probe for biomolecular interactions; Rf = 0.18 (hexane/EtOAc)
Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate 3-Chloropropoxy and methoxy groups at C4 and C3 Crystalline solid with C–H⋯O interactions; single-crystal X-ray data reported
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)acetamido)benzoate (4b) 3-Chlorophenylurea and phenylacetamide groups at C4 HSP72 inhibitor precursor; ESI–MS m/z: 438.1 [M+H]+; 44% yield

Key Observations :

  • Substituent Position and Bioactivity : Derivatives with para-substituted chlorophenyl groups (e.g., target compound and 4b) exhibit enhanced binding to hydrophobic pockets in enzymes, as seen in HSP72 inhibition studies . In contrast, ortho-substituted analogues (e.g., Methyl 4-[(2-chlorophenyl)methoxy]benzoate) show reduced steric accessibility, leading to lower bioactivity.
  • Synthetic Yield Variability : The target compound’s synthesis typically achieves yields >90% under optimized conditions , whereas triazine-linked derivatives (e.g., 5k) require multi-step protocols with yields ~90% . Urea-functionalized analogues (e.g., 4b) show lower yields (31–44%) due to steric hindrance during coupling reactions .
Physicochemical Properties

A comparative analysis of solubility, melting point, and spectral data reveals substituent-dependent trends:

Compound Melting Point (°C) Solubility (Polar vs. Nonpolar Solvents) Notable Spectral Data (¹H NMR)
This compound Not explicitly reported High in DCM, moderate in MeOH Aromatic protons at δ 7.2–8.1 ppm (DMSO-d6)
Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate 79–82 Soluble in DMF, CH₂Cl₂ Methoxy singlet at δ 3.76 ppm; aromatic protons at δ 6.8–7.4 ppm
Methyl 3-aminobenzoate derivatives (e.g., 5k) 79–82 Low in hexane, high in EtOAc Formyl proton at δ 9.8 ppm; triazine NH at δ 10.2 ppm

Key Observations :

  • Melting Points: Chlorine-containing derivatives generally exhibit higher melting points (e.g., 79–82°C for triazine-linked compounds ) compared to non-halogenated analogues, likely due to enhanced intermolecular interactions.
  • Spectral Signatures : The 3-chlorobenzyloxy group in the target compound generates distinct splitting patterns in the aromatic region (δ 7.2–8.1 ppm), whereas formyl or urea groups introduce unique downfield shifts .

Biological Activity

Methyl 4-[(3-chlorophenyl)methoxy]benzoate, with the chemical formula C15H13ClO3 and a molecular weight of 276.72 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields based on diverse research findings.

Chemical Structure and Properties

This compound is synthesized through the reaction of 4-hydroxybenzoic acid with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate. The reaction typically occurs in dimethylformamide (DMF) at elevated temperatures with methanol as a solvent. The compound features both a methoxy group and a chlorophenyl group, which contribute to its unique chemical behavior and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects such as antimicrobial and anti-inflammatory actions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating related compounds demonstrated that derivatives with similar structures showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from methyl 4-methoxybenzoate exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Case Studies and Research Findings

A notable study focused on the synthesis of related hydrazone derivatives from methyl 4-methoxybenzoate revealed their potential as antiglycation agents, which may have implications for diabetes management . The IC50 values for these compounds ranged significantly, suggesting that structural modifications could enhance their biological activity.

Comparative Analysis

When compared to similar compounds, this compound stands out due to the combination of both methoxy and chlorophenyl groups, which confer distinct chemical properties that may enhance its biological efficacy.

Compound Unique Features
Methyl 4-hydroxybenzoateLacks chlorophenyl group
Methyl 3-chlorobenzoateLacks methoxybenzoate moiety
Methyl 4-methoxybenzoateLacks chlorophenyl group

Q & A

Q. Table 1: Comparative Synthesis Yields for Related Benzoate Derivatives

CompoundMethodYieldReference
Methyl 4-(benzyloxy)benzoateTriazine coupling (DIPEA, 40°C)90%
Methyl 2-(3-chloro-4-fluorobenzoyl)benzoateFriedel-Crafts acylation31–44%
Methyl 4-((2-formylphenoxy)methyl)benzoateK₂CO₃/KI-mediated coupling70%

Q. Table 2: Key Spectroscopic Data

TechniqueObservationReference
¹H NMR (DMSO-d₆)δ 3.76 (s, 3H, OCH₃), 7.11–7.29 (m, ArH)
ESI–MSm/z 438.1 [M+H]⁺
Melting Point79–82°C (colorless solid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[(3-chlorophenyl)methoxy]benzoate
Reactant of Route 2
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Methyl 4-[(3-chlorophenyl)methoxy]benzoate

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